molecular formula C13H20N2 B1296228 2-(4-Piperidin-1-yl-phenyl)-ethylamine CAS No. 38589-09-2

2-(4-Piperidin-1-yl-phenyl)-ethylamine

Cat. No.: B1296228
CAS No.: 38589-09-2
M. Wt: 204.31 g/mol
InChI Key: HTKAXRQMCRKDSV-UHFFFAOYSA-N
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Description

2-(4-Piperidin-1-yl-phenyl)-ethylamine is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidin-1-yl-phenyl)-ethylamine typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). This reaction forms 4-(piperidin-1-yl)benzaldehyde, which is then reduced to this compound using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidin-1-yl-phenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), and alkylating agents (R-X).

Major Products Formed

    Oxidation: Amides, imines.

    Reduction: Secondary and tertiary amines, alcohols.

    Substitution: Halogenated, nitrated, and alkylated derivatives.

Scientific Research Applications

2-(4-Piperidin-1-yl-phenyl)-ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Piperidin-1-yl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the nervous system. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Piperidin-1-yl-phenyl)-ethylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the phenyl-ethylamine chain allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

2-(4-piperidin-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKAXRQMCRKDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276913
Record name 2-(4-Piperidin-1-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38589-09-2
Record name 2-(4-Piperidin-1-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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